

"comparative toxicity of Blue 1 lake and other triphenylmethane dyes"

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Compound of Interest

Compound Name: Blue 1 lake

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A Comparative Analysis of the Toxicity of **Blue 1 Lake** and Other Triphenylmethane Dyes

This guide provides a comprehensive comparison of the toxicity profiles of **Blue 1 Lake** and other selected triphenylmethane dyes, namely Malachite Green, Crystal Violet, and Methyl Violet. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their respective fields.

Introduction to Triphenylmethane Dyes

Triphenylmethane dyes are a class of synthetic organic compounds characterized by a central carbon atom attached to three aryl groups. These dyes are widely used in various industries, including textiles, food, cosmetics, and as laboratory stains. While Brilliant Blue FCF (the water-soluble form of **Blue 1 Lake**) is an approved food additive in many countries, other triphenylmethane dyes like Malachite Green and Crystal Violet are known for their higher toxicity and are not permitted for use in food. This guide delves into the comparative toxicity of these compounds, presenting data from acute, genotoxic, and cytotoxic studies.

Comparative Toxicity Data

The following tables summarize the available quantitative data on the acute and in vitro toxicity of the selected triphenylmethane dyes.

Table 1: Acute Toxicity Data (LD50)

Dye	CAS Number	Test Animal	Route of Administration	LD50 (mg/kg)	Reference(s)
Brilliant Blue FCF (Blue 1)	3844-45-9	Rat	Oral	> 2000	[1] [2]
Malachite Green	569-64-2	Rat	Oral	275 - 520	[3] [4] [5]
Mouse	Oral	50	[4] [5]		
Crystal Violet (Gentian Violet)	548-62-9	Rat	Oral	420	[6] [7] [8] [9]
Mouse	Oral	96	[6]		
Rabbit	Oral	150	[6]		
Methyl Violet	8004-87-3	Rat	Oral	125 - 413	[10] [11] [12] [13] [14]
Mouse	Oral	105	[11]		

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test population. A lower LD50 value indicates higher acute toxicity.

Table 2: In Vitro Cytotoxicity Data (IC50)

Dye	Cell Line	Exposure Time	IC50 (μM)	Reference(s)
Brilliant Blue FCF (Blue 1)	HL-60	72 h	No inhibition observed	
Malachite Green	ACP02 (Stomach Cancer)	24 h	36.91	[15] [16]
48 h	34.12	[15] [16]		
72 h	4.68	[15] [16]		
MNP01 (Normal Stomach)	24 h	17.62	[15] [16]	
48 h	9.52	[15] [16]		
72 h	4.08	[15] [16]		
L929 (Fibroblast)	24 h	14.59	[15] [16]	
48 h	1.96	[15] [16]		
72 h	1.15	[15] [16]		
MRC-5 (Lung Fibroblast)	24 h	5.86	[15] [16]	
48 h	0.90	[15] [16]		
72 h	0.57	[15] [16]		
FaO (Rat Hepatoma)	24 h	<10	[17] [18]	
L6 (Rat Myoblast)	24 h	<10	[17] [18]	
Crystal Violet (Gentian Violet)	HTB-26 (Breast Cancer)	Not Specified	10 - 50	[19]
PC-3 (Prostate Cancer)	Not Specified	10 - 50	[19]	
HepG2 (Hepatocellular)	Not Specified	10 - 50	[19]	

Carcinoma)

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that inhibits a specific biological or biochemical function by 50%. In this context, it represents the concentration of the dye that reduces cell viability by 50%. A lower IC50 value indicates higher cytotoxicity.

Toxicity Mechanisms and Signaling Pathways

Triphenylmethane dyes exert their toxic effects through various mechanisms, including DNA damage, mitochondrial dysfunction, and interference with cellular signaling pathways.

Genotoxicity

Several triphenylmethane dyes have been shown to be genotoxic, meaning they can damage DNA, which may lead to mutations and potentially cancer.[20][21] Malachite Green and Crystal Violet, for instance, have demonstrated mutagenic properties in various assays.[4]

Mitochondrial Toxicity

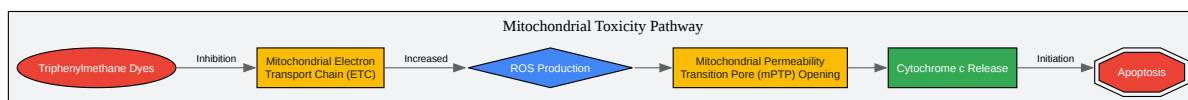
Mitochondria are key targets for the toxicity of many triphenylmethane dyes. These dyes can inhibit mitochondrial respiration, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS).[22] Some triphenylmethane dyes, such as Crystal Violet and Malachite Green, can induce the mitochondrial permeability transition, a process that can lead to cell death.[23] Brilliant Blue FCF has also been shown to inhibit mitochondrial respiration.[22]

Interference with Cellular Signaling

Triphenylmethane dyes can interfere with various cellular signaling pathways. For example, Gentian Violet (Crystal Violet) has been shown to suppress cell proliferation by inhibiting signaling pathways such as the ERK/MAPK and PI3K/Akt pathways.[3][20] Malachite Green is known to induce oxidative stress, which can activate the Nrf2 pathway, a key regulator of the cellular antioxidant response.

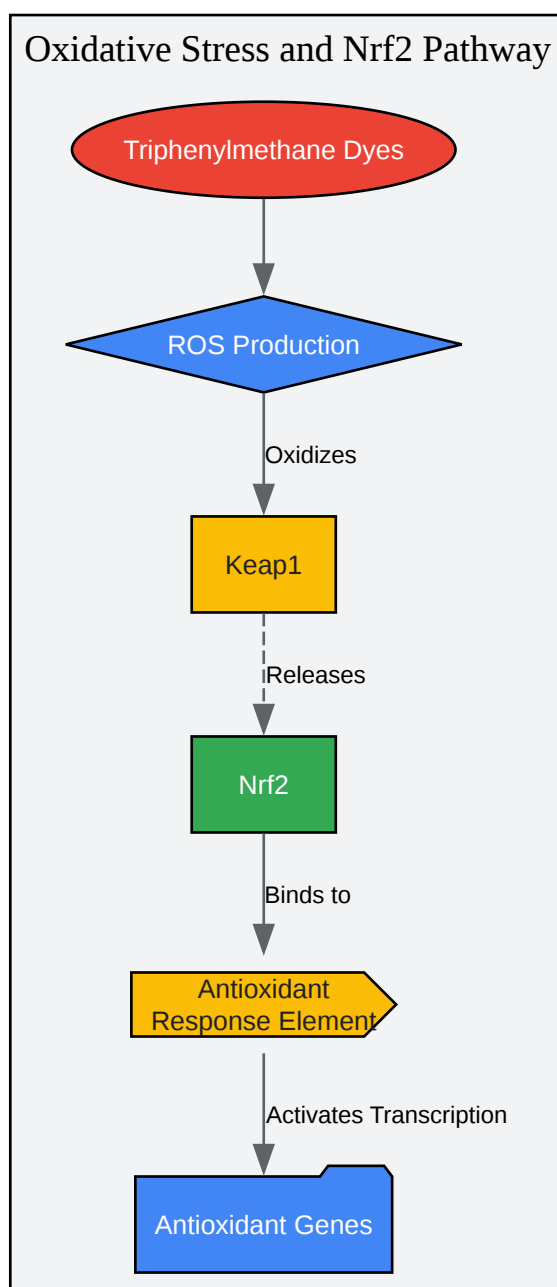
Visualizing Toxicity Pathways

The following diagrams, generated using Graphviz, illustrate some of the key toxicity pathways associated with triphenylmethane dyes.



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Caption: Mitochondrial toxicity pathway of triphenylmethane dyes.



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Caption: Oxidative stress and Nrf2 activation by triphenylmethane dyes.

Experimental Protocols

This section details the methodologies for key experiments cited in the toxicological assessment of triphenylmethane dyes.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
- **Treatment:** Treat the cells with various concentrations of the triphenylmethane dye and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.
- **MTT Addition:** After the incubation period, add 10-20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 100-200 μL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Genotoxicity Assay: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.

Principle: The assay uses several strains of *Salmonella typhimurium* that are auxotrophic for histidine (his-). The test chemical is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

Protocol:

- **Preparation:** Prepare overnight cultures of the *Salmonella* tester strains.
- **Metabolic Activation:** Mix the test dye with a liver extract (S9 fraction) to simulate metabolic activation in mammals. A parallel test without S9 is also performed.
- **Exposure:** Add the bacterial culture to the dye/S9 mixture and incubate briefly.
- **Plating:** Pour the mixture onto a minimal glucose agar plate lacking histidine.
- **Incubation:** Incubate the plates at 37°C for 48-72 hours.
- **Colony Counting:** Count the number of revertant colonies on each plate. A significant increase in the number of colonies on the test plates compared to the control plates indicates that the substance is a mutagen.

Genotoxicity Assay: Comet Assay (Single Cell Gel Electrophoresis)

The Comet Assay is a sensitive method for detecting DNA damage in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

Protocol:

- **Cell Preparation:** Prepare a single-cell suspension from the desired tissue or cell culture.
- **Slide Preparation:** Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.

- Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving the DNA as a nucleoid.
- Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
- Electrophoresis: Subject the slides to electrophoresis at a low voltage.
- Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
- Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage.

Conclusion

This comparative guide highlights the varying toxicity profiles of **Blue 1 Lake** and other triphenylmethane dyes. While Brilliant Blue FCF (Blue 1) is generally considered to have low acute toxicity, other members of this dye class, such as Malachite Green and Crystal Violet, exhibit significantly higher acute toxicity and have demonstrated genotoxic and cytotoxic effects at lower concentrations. The primary mechanisms of toxicity appear to involve mitochondrial dysfunction and the induction of oxidative stress, leading to cellular damage and apoptosis. The provided experimental protocols offer a framework for the continued investigation and comparison of these and other related compounds. This information is crucial for risk assessment and the development of safer alternatives in various applications.

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References

1. pubs.acs.org [pubs.acs.org]
2. spandidos-publications.com [spandidos-publications.com]
3. Functional and Transcriptomic Characterization of a Dye-decolorizing Fungus from Taxus Rhizosphere - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- 4. calcium indicator dyes: Topics by Science.gov [science.gov]
- 5. hematologie.usmf.md [hematologie.usmf.md]
- 6. US11090367B2 - Restoration of tumor suppression using mRNA-based delivery system - Google Patents [patents.google.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. From Nature to Remediation: Biomaterials for Malachite Green Retention and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitogen-activated protein kinase-mediated Fas apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy Triphenylmethane | 519-73-3 | >98% [smolecule.com]
- 12. benchchem.com [benchchem.com]
- 13. scienceopen.com [scienceopen.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. [The effect of blue light on mitochondrial membrane potential and cytochrome C of cultured human retinal pigment epithelium cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of ginsenoside Rg3 on apoptosis in A375.S2 melanoma cells - Kim - Translational Cancer Research [tcr.amegroups.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Potential suppressive effects of gentian violet on human breast cancer MDA-MB-231 cells in vitro: Comparison with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. helvia.uco.es [helvia.uco.es]
- 21. researchgate.net [researchgate.net]
- 22. dokumen.pub [dokumen.pub]
- 23. frontiersin.org [frontiersin.org]
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